Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate

Description

Introduction to Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate

Chemical Identity and Nomenclature

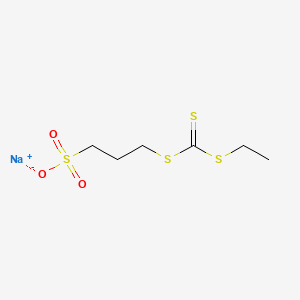

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: sodium 3-ethylsulfanylcarbothioylsulfanylpropane-1-sulfonate . Its molecular formula, C₆H₁₁NaO₃S₄ , reflects a sodium salt derivative of a sulfonic acid containing ethylthio and thioxomethylthio substituents. The compound’s molecular weight is 282.4 g/mol , as calculated from its empirical formula.

Key Identifiers and Synonyms

The compound is cataloged under several identifiers, including:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 97659-25-1 | |

| EINECS Number | 307-427-4 | |

| DSSTox Substance ID | DTXSID30243105 | |

| SMILES Notation | CCSC(=S)SCCCS(=O)(=O)[O-].[Na+] |

Synonyms include 3-ethylsulfanylcarbothioylsulfanylpropane-1-sulfonate and sodium 3-{[(ethylsulfanyl)carbonothioyl]sulfanyl}propane-1-sulfonate. Its InChI key, HCKYLFKRDZDSAK-UHFFFAOYSA-M , ensures unambiguous digital representation in chemical databases.

The compound’s structure features a propane-1-sulfonate backbone with an ethylthio group and a thioxomethylthio substituent, creating a branched sulfur-rich configuration. This arrangement contributes to its polar surface area of 148 Ų and a rotatable bond count of seven, which influence its reactivity and solubility.

Historical Context and Discovery

The first documented entry of this compound into PubChem, a premier chemical database, occurred on February 5, 2008 . While its exact synthesis pathway remains undisclosed in public literature, its registration in regulatory frameworks such as the European Chemicals Agency (ECHA) underlines its recognition as a distinct chemical entity. The compound’s structural complexity suggests it emerged from advancements in sulfur chemistry during the late 20th and early 21st centuries, a period marked by innovations in sulfonate and thioether synthesis.

Notably, its inclusion in the Nikkaji database (J383.063B) and Wikidata (Q83127084) highlights its integration into global chemical indexing systems. However, peer-reviewed studies detailing its discovery or initial applications are sparse, indicating its primary use in niche industrial or research settings rather than broad academic study.

Industrial and Academic Significance

This compound’s significance stems from its multifunctional sulfur-based groups, which confer potential utility in several domains:

- Polymer Chemistry : The compound’s thioether and sulfonate groups may serve as crosslinking agents or chain-transfer agents in polymerization reactions, analogous to other sulfur-containing additives.

- Surfactant Development : Sulfonate moieties often enhance hydrophilicity, suggesting applications in detergent formulations or emulsifiers.

- Coordination Chemistry : The sulfur atoms could act as ligands for metal ions, enabling use in catalytic systems or metal-organic frameworks.

Commercial availability through suppliers like DAYANG CHEM (HANGZHOU) CO., LTD., underscores its relevance in chemical synthesis. Furthermore, its classification under the NORMAN Suspect List Exchange—a repository for emerging contaminants—hints at environmental or toxicological research applications, though detailed studies remain unpublished.

In academic circles, the compound’s structural complexity makes it a candidate for computational chemistry studies, particularly in modeling sulfur-sulfur interactions or sulfonate stability. Its Topological Polar Surface Area and hydrogen bond acceptor count (6) further suggest utility in drug design, though no pharmacological data is publicly available.

Properties

CAS No. |

97659-25-1 |

|---|---|

Molecular Formula |

C6H11NaO3S4 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

sodium;3-ethylsulfanylcarbothioylsulfanylpropane-1-sulfonate |

InChI |

InChI=1S/C6H12O3S4.Na/c1-2-11-6(10)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1 |

InChI Key |

HCKYLFKRDZDSAK-UHFFFAOYSA-M |

Canonical SMILES |

CCSC(=S)SCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Propanesulphonate Backbone

The propanesulphonate group is commonly introduced by reaction of sodium bisulfite with epichlorohydrin or related epoxides, yielding sodium 3-chloro-2-hydroxypropanesulphonate or similar intermediates. This step involves:

- Mixing sodium bisulfite with water and a phase transfer catalyst such as tetrabutylammonium bromide.

- Heating the mixture to 80–90°C.

- Slowly adding epichlorohydrin dropwise over 0.75–2.5 hours.

- Maintaining the reaction temperature for an additional 0.75–2.5 hours.

- Cooling, crystallizing, filtering, washing, and drying to obtain the sulphonate intermediate.

This method provides high yield and purity with recyclable reaction media, minimizing waste.

Formation of the Thioxomethylthio Intermediate

The thioxomethylthio group is typically introduced by reacting a suitable dithiocarbamate salt with an alkylating agent. For sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate, the key steps include:

- Preparation of a dithiocarbamate intermediate by reacting carbon disulfide with an amine or thiol derivative.

- Alkylation of the dithiocarbamate sulfur atoms with ethyl halides (e.g., ethyl bromide) to introduce the ethylthio substituent.

- Subsequent reaction with the propanesulphonate intermediate to form the final compound.

This sequence ensures the selective formation of the thioxomethylthio linkage with the ethylthio group attached.

Final Salt Formation and Purification

The final sodium salt is obtained by neutralization with sodium hydroxide or by direct synthesis in sodium salt form. Purification involves:

- Crystallization from aqueous or mixed solvents.

- Washing with ethanol or other solvents to remove impurities.

- Drying under vacuum to yield a white or off-white solid.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Propanesulphonate formation | Sodium bisulfite, epichlorohydrin, TBAB | 80–90 | 1.5–5 | 85–95 | Phase transfer catalyst improves yield |

| Dithiocarbamate intermediate | Carbon disulfide, amine/thiol | Ambient to 50 | 1–3 | 80–90 | Controlled pH critical |

| Ethylthio alkylation | Ethyl bromide or ethyl iodide | 25–60 | 2–6 | 75–85 | Excess alkylating agent avoided |

| Final salt formation | Neutralization with NaOH or direct synthesis | Ambient | 1–2 | 90–95 | Purification by recrystallization |

Research Findings and Optimization Notes

- Use of phase transfer catalysts such as tetrabutylammonium bromide significantly enhances the sulphonate formation step by improving reagent miscibility and reaction rate.

- Reaction temperature control is critical to avoid side reactions such as polymerization or decomposition of sulfur intermediates.

- Alkylation steps require stoichiometric control to prevent over-alkylation or formation of by-products.

- Purification by recrystallization from aqueous ethanol mixtures yields high-purity products suitable for further applications.

- Recycling of reaction mother liquors and solvents is feasible, improving sustainability and reducing environmental impact.

Chemical Reactions Analysis

EINECS 307-427-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the reagents and conditions used in these reactions. Common reagents include oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate has shown significant antimicrobial properties. Studies indicate that compounds with similar thioxomethyl structures can inhibit the growth of various bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study :

A recent investigation assessed the antibacterial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in various cancer cells, including A549 (lung cancer) and MCF7 (breast cancer).

Case Study :

In vitro assays revealed that concentrations above 10 µM significantly reduced cell viability in treated cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics.

Bioremediation

The compound's chemical structure allows it to interact with heavy metals and other pollutants, making it a candidate for bioremediation processes. Its ability to form complexes with toxic metals could facilitate their removal from contaminated environments.

Research Findings :

Studies have shown that this compound can effectively bind to heavy metals like lead and cadmium, reducing their bioavailability and toxicity in soil and water systems.

Chemical Manufacturing

This compound is utilized as a reagent in various chemical syntheses due to its unique reactivity profile. It can serve as a building block for more complex organic molecules, particularly in the synthesis of thioether compounds.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical | Antimicrobial activity | Effective against MRSA and other pathogens |

| Anticancer potential | Induces apoptosis in various cancer cell lines | |

| Environmental | Bioremediation | Binds heavy metals, reducing toxicity |

| Industrial | Chemical manufacturing | Acts as a reagent for synthesizing thioethers |

Mechanism of Action

The mechanism of action of EINECS 307-427-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

Notes on the Ethylthio Variant

The evidence lacks specific data on Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate. Ethylthio (-S-C₂H₅) groups are structurally distinct from dimethylamino (-N(CH₃)₂) groups, which may alter:

Coordination Chemistry: Ethylthio’s lower electron-donating capacity compared to dimethylamino could reduce adsorption efficiency on copper surfaces.

Solubility : Longer alkyl chains (ethyl vs. methyl) might decrease aqueous solubility, limiting electroplating applications.

Biological Activity

Sodium 3-(((ethylthio)thioxomethyl)thio)propanesulphonate, identified by its CAS number 97659-25-1, is a sulfonate compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C6H11NaO3S3

Molecular Weight : 232.34 g/mol

CAS Number : 97659-25-1

EINECS Number : 307-427-4

The compound features a thioxomethyl group, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The thioxomethyl moiety is known to participate in redox reactions, potentially acting as a reducing agent. This property may confer antioxidant effects, which are beneficial in mitigating oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar thioxomethyl structures can exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative damage. A study on related thioxomethyl compounds showed that they effectively reduced lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. For instance, exposure to the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in human cancer cell lines .

Anti-inflammatory Properties

Another notable biological activity is its anti-inflammatory effect. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent.

Data Summary Table

Q & A

Q. How can computational modeling predict DPS’s adsorption energetics on copper crystallographic planes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.